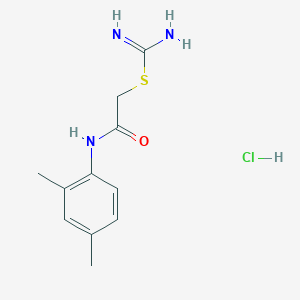
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a 2,4-dimethylphenyl group attached to an amino group, which is further connected to an oxoethyl carbamimidothioate moiety, and it is stabilized as a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate oxoethyl carbamimidothioate precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The amino and carbamimidothioate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylphenylhydrazine hydrochloride
- 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride
Comparison
Compared to similar compounds, 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is unique due to its specific functional groups and structural arrangement. This uniqueness contributes to its distinct chemical properties and potential applications. For example, while 2,4-Dimethylphenylhydrazine hydrochloride is primarily used in organic synthesis, this compound may have broader applications in biology and medicine due to its different functional groups and reactivity.
Propiedades
Fórmula molecular |
C11H16ClN3OS |
|---|---|
Peso molecular |
273.78 g/mol |
Nombre IUPAC |
[2-(2,4-dimethylanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H15N3OS.ClH/c1-7-3-4-9(8(2)5-7)14-10(15)6-16-11(12)13;/h3-5H,6H2,1-2H3,(H3,12,13)(H,14,15);1H |
Clave InChI |
FGRFBIYGXCNJNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CSC(=N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)


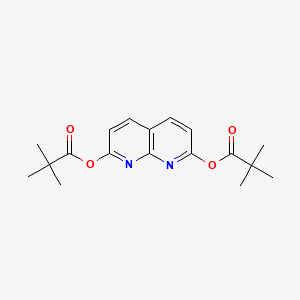
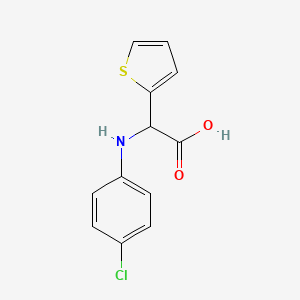
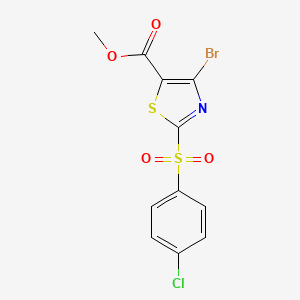
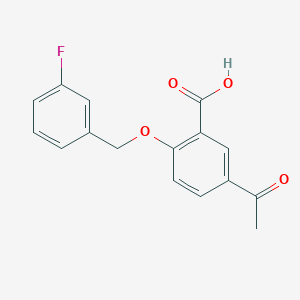
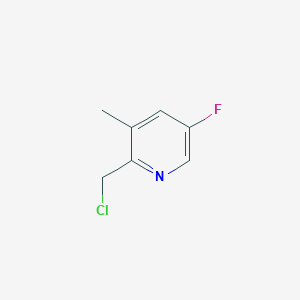
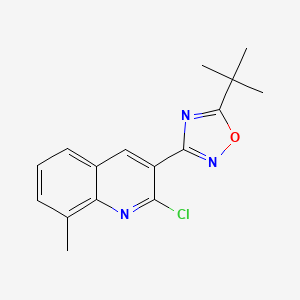



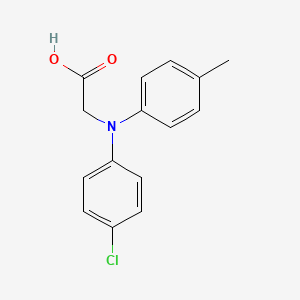
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
